molecular formula C28H46O4 B2429744 (1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 182369-28-4

(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B2429744
CAS No.: 182369-28-4
M. Wt: 446.672
InChI Key: MJTTZPJXKAGWID-BSGGSXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB1151 is a 20-epi analogue of 1,25 dihydroxyvitamin D3, known for its potent anti-tumor effects. It has been shown to inhibit the growth of MCF-7 cells, a type of human breast cancer cell line, with an IC50 value of 0.82 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1151 involves the modification of 1,25 dihydroxyvitamin D3 to introduce the 20-epi configuration. This process typically involves several steps, including protection and deprotection of functional groups, selective oxidation, and stereoselective reduction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of CB1151 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The compound is then subjected to rigorous quality control tests to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

CB1151 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

CB1151 has a wide range of scientific research applications, including:

Mechanism of Action

CB1151 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, CB1151 activates the receptor, leading to the modulation of target genes involved in cell growth, differentiation, and apoptosis. This mechanism is similar to that of 1,25 dihydroxyvitamin D3, but the 20-epi configuration of CB1151 enhances its anti-tumor activity .

Comparison with Similar Compounds

CB1151 is compared with other vitamin D analogues, such as:

CB1151 stands out due to its enhanced anti-tumor effects and higher binding affinity to the vitamin D receptor, making it a promising candidate for cancer research .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-6-28(31,7-2)15-16-32-20(4)24-12-13-25-21(9-8-14-27(24,25)5)10-11-22-17-23(29)18-26(30)19(22)3/h10-11,20,23-26,29-31H,3,6-9,12-18H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTTZPJXKAGWID-BSGGSXJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CCO[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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